Stereochemical Configuration Dictates Functional Pharmacological Outcome: Agonist vs. Antagonist Switching at Human MC4R
The trans-4-phenylpyrrolidine scaffold exhibits a critical stereochemistry-dependent functional switch at the human melanocortin-4 receptor (MC4R). In a series of trans-4-phenylpyrrolidine-3-carboxamides, the (3S,4R)-diastereoisomer (matching the stereochemistry of the target hemioxalate compound) displayed potent MC4R agonist activity with a Ki of 1.0 nM and an EC₅₀ of 3.8 nM, whereas the (3R,4S)-diastereoisomer functioned as an antagonist with a Ki of 4.7 nM and an IC₅₀ of 64 nM [1]. This 17-fold difference in functional potency (EC₅₀ 3.8 nM vs. IC₅₀ 64 nM) and qualitative switching from agonism to antagonism underscores that stereochemical identity is non-negotiable for reproducible biological outcomes. The target compound's (3S,4R) stereochemistry aligns with the agonist-active configuration.
| Evidence Dimension | MC4R functional activity (stereochemistry-dependent) |
|---|---|
| Target Compound Data | (3S,4R)-4-phenylpyrrolidine scaffold: Ki = 1.0 nM, EC₅₀ = 3.8 nM (agonist) [class-level inference from matched stereochemistry] |
| Comparator Or Baseline | (3R,4S)-4-phenylpyrrolidine scaffold: Ki = 4.7 nM, IC₅₀ = 64 nM (antagonist) |
| Quantified Difference | 17.8-fold difference in functional potency (IC₅₀ 64 nM / EC₅₀ 3.8 nM); qualitative agonist/antagonist reversal |
| Conditions | Human MC4R binding and functional cAMP assays; trans-4-phenylpyrrolidine-3-carboxamide derivatives |
Why This Matters
Procurement of the correct stereoisomer is essential for MC4R-targeted research; the wrong stereoisomer yields antagonist behavior rather than the desired agonist activity.
- [1] Chen C, et al. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. 2008. Data from (3S,4R)-pyrrolidine 13b-1 (Ki=1.0 nM, EC₅₀=3.8 nM) vs. (3R,4S)-13b-2 (Ki=4.7 nM, IC₅₀=64 nM). View Source
